Tris(o-chlorophenyl) phosphate

Description

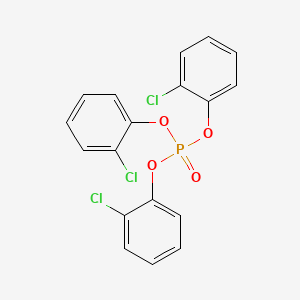

Tris(o-chlorophenyl) phosphate (ToCPP) is an organophosphate ester (OPE) characterized by three o-chlorophenyl groups attached to a phosphate core. ToCPP is presumed to function as a flame retardant or plasticizer, similar to other OPEs, due to its chlorinated aromatic structure, which enhances thermal stability and resistance to combustion .

Properties

CAS No. |

631-44-7 |

|---|---|

Molecular Formula |

C18H12Cl3O4P |

Molecular Weight |

429.6 g/mol |

IUPAC Name |

tris(2-chlorophenyl) phosphate |

InChI |

InChI=1S/C18H12Cl3O4P/c19-13-7-1-4-10-16(13)23-26(22,24-17-11-5-2-8-14(17)20)25-18-12-6-3-9-15(18)21/h1-12H |

InChI Key |

LFRFOEVCFVCHEV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OP(=O)(OC2=CC=CC=C2Cl)OC3=CC=CC=C3Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Structural and Functional Properties of ToCPP and Analogs

| Compound | Structure | Key Functional Groups | Primary Applications |

|---|---|---|---|

| Tris(o-chlorophenyl) phosphate (ToCPP) | Three o-chlorophenyl groups | Chlorinated aromatic rings | Flame retardant, plasticizer* |

| Tri-o-cresyl phosphate (TOCP) | Three o-methylphenyl groups | Methylated aromatic rings | Hydraulic fluids, lubricants |

| Tris(2-chloroethyl) phosphate (TCEP) | Three 2-chloroethyl chains | Chlorinated alkyl chains | Foam insulation, textiles |

| TDCPP | Three 1,3-dichloro-2-propyl chains | Dichlorinated alkyl chains | Furniture foam, automotive parts |

Key Insights :

Toxicity Profiles

Table 2: Comparative Toxicity Data

Key Insights :

- ToCPP Toxicity : Though direct data are lacking, its chlorinated aromatic structure may pose risks similar to TOCP (neurotoxicity) or TDCPP (apoptosis pathways) .

- Metabolic Stability : Chlorinated OPEs like TCEP and TDCPP resist degradation in wastewater treatment, suggesting ToCPP may also persist in ecosystems .

Environmental Behavior and Detection

Table 3: Environmental Presence and Analytical Methods

Key Insights :

Regulatory and Health Implications

- Regulatory Status : TCEP and TDCPP are restricted under REACH due to reproductive toxicity . ToCPP’s structural similarity suggests it may face similar scrutiny.

- Human Exposure : Studies on TDCPP in road dust indicate high exposure risks for children and workers, highlighting the need for ToCPP exposure assessments .

Q & A

Q. What experimental strategies address contradictions in developmental toxicity data across studies?

- Meta-Analysis : Systematically compare endpoints (e.g., fetal weight reduction, skeletal malformations) from rodent studies, adjusting for dose metrics (mg/kg-day vs. internal exposure). Apply Hill’s criteria for causality (e.g., consistency, temporality) .

- In Vitro Alternatives : Use zebrafish embryogenesis assays to screen for teratogenicity while controlling for maternal metabolic interference .

Q. How do researchers evaluate the carcinogenic potential of this compound under chronic exposure scenarios?

- Guidelines : Follow IARC protocols for rodent bioassays (e.g., 2-year gavage studies in Sprague Dawley rats). Monitor tumor incidence (e.g., liver, thyroid) and preneoplastic lesions .

- Biomarkers : Incorporate toxicogenomics (e.g., CYP450 induction) and DNA adduct quantification to link exposure to oncogenic pathways .

Q. What methodologies resolve conflicting data on environmental persistence vs. biodegradation rates?

- Microcosm Studies : Simulate environmental conditions (e.g., soil vs. water, microbial communities) with 14C-labeled this compound to track mineralization and metabolite formation .

- Advanced Analytics : Employ non-target screening (HRMS) to identify transformation products (e.g., dechlorinated derivatives) that may retain toxicity .

Methodological and Data Analysis Considerations

Q. How should researchers design studies to account for metabolite-mediated toxicity?

- Approach : Use in vitro hepatic microsomal assays (e.g., human S9 fractions) to identify major metabolites. Cross-validate findings with in vivo metabolite profiling (e.g., urine/plasma LC-HRMS) .

- Statistical Tools : Apply pharmacokinetic modeling (PBPK) to extrapolate metabolite kinetics from rodents to humans .

Q. What frameworks are recommended for reconciling epidemiological and toxicological data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.